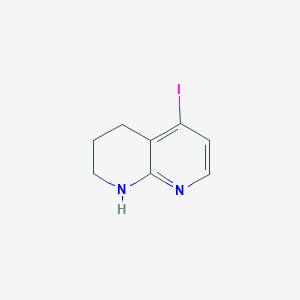

5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine

Descripción general

Descripción

5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines It is characterized by the presence of an iodine atom at the 5th position of the naphthyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the iodination of 1,2,3,4-tetrahydro-1,8-naphthyridine. This can be done using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the 5th position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Coupling Reactions: Palladium catalysts and appropriate ligands are employed in coupling reactions.

Major Products Formed

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity :

Research has demonstrated that derivatives of naphthyridine exhibit substantial antimicrobial properties. For instance, studies have shown that certain 1,8-naphthyridine derivatives possess strong antibacterial and antifungal activities. Specifically, compounds derived from this class have been tested against a range of pathogens including Staphylococcus aureus and Escherichia coli, with some exhibiting potency comparable to established antibiotics like tetracycline and ampicillin .

Anticancer Properties :

5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives have shown promise in anticancer research. Recent studies reported that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, specific derivatives have been evaluated for their cytotoxic effects against cervical and lung cancer cells, revealing significant anticancer activity .

Neurological Applications :

The potential of naphthyridine derivatives extends to neurological disorders. They have been investigated for their effects on conditions such as Alzheimer's disease and multiple sclerosis. Some compounds have demonstrated neuroprotective effects in vitro and in vivo models .

Synthetic Methodologies

Synthesis Techniques :

The synthesis of this compound typically involves multi-step processes that can include hydrogenation reactions or cyclization methods. Recent advancements have introduced more efficient synthetic routes that minimize harsh conditions and improve yield .

Applications in Drug Development :

The structural versatility of naphthyridines allows them to be modified easily to enhance their pharmacological properties. This adaptability has made them key intermediates in the development of new therapeutic agents targeting various diseases .

Case Studies

| Study Reference | Compound Tested | Activity Observed | Target Pathogen/Condition |

|---|---|---|---|

| Sriram et al., 2024 | This compound | Antitubercular activity | MDR-TB |

| Laxminarayana et al., 2024 | Various naphthyridine derivatives | Antibacterial activity | S. aureus, E. coli |

| Ahmed et al., 2023 | Naphthyridine derivatives | Cytotoxicity against cancer cells | Cervical (A431), Lung (A549) |

Mecanismo De Acción

The mechanism of action of 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. The iodine atom plays a crucial role in the compound’s reactivity and binding affinity. It can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydro-1,8-naphthyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine:

Uniqueness

5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding characteristics. This makes it particularly valuable in applications requiring specific interactions or modifications that are not achievable with other halogenated derivatives.

Actividad Biológica

5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Its structure features a fused bicyclic arrangement that includes a naphthalene ring system and a nitrogen-containing pyridine ring. The presence of an iodine atom at the 5-position significantly enhances its reactivity and biological activity potential. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, synthesis methods, and relevant case studies.

- Molecular Formula : CHNI

- Molecular Weight : Approximately 276.08 g/mol

- Structural Features : The compound's unique iodine substitution pattern and tetrahydro configuration contribute to its distinct biological interactions.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological effects:

-

Antimicrobial Activity :

- Various derivatives of naphthyridines, including this compound, have demonstrated significant antibacterial properties against multidrug-resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus .

- In vitro studies show that certain derivatives possess good antibacterial activity comparable to established antibiotics like ciprofloxacin and vancomycin .

-

Antitumor Activity :

- This compound has been investigated for its potential anti-tumor effects through inhibition of Class I PI3-kinase enzymes. This mechanism is crucial in preventing uncontrolled cellular proliferation associated with various cancers .

- Studies have indicated that compounds with similar structures can inhibit cancer cell growth effectively .

- Inhibition of Kinases :

Synthesis Methods

The synthesis of this compound can be achieved through various cyclization reactions. Notable methods include:

- Cyclization Reactions : Utilizing iodine as a catalyst in a mixture of dioxane and water has shown efficient yields in synthesizing naphthyridine derivatives .

| Synthesis Method | Yield | Notes |

|---|---|---|

| Iodine-catalyzed cyclization | 45–50% | Efficient and reusable catalyst |

| Modified Skraup reaction | High yield | Utilizes m-NOPhSONa as an oxidant |

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

- Antimicrobial Efficacy :

- Antitumor Mechanisms :

Propiedades

IUPAC Name |

5-iodo-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWNEQCEIHUEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2NC1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.